N-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]biphenyl-4-amine
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Overview
Description
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE involves multiple steps, starting with the preparation of the biphenyl and benzotetraoxacyclododecin intermediates. The key steps include:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Formation of Benzotetraoxacyclododecin Intermediate: The benzotetraoxacyclododecin intermediate is prepared through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.
Final Coupling: The final step involves the condensation of the biphenyl and benzotetraoxacyclododecin intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products
Scientific Research Applications
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific proteins or enzymes, modulating their activity and leading to downstream biological effects.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-yl derivatives: Compounds with similar biphenyl structures but different functional groups.
Benzotetraoxacyclododecin analogs: Compounds with variations in the benzotetraoxacyclododecin moiety.
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)-1-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)methanimine |
InChI |
InChI=1S/C25H25NO4/c1-2-4-21(5-3-1)22-7-9-23(10-8-22)26-19-20-6-11-24-25(18-20)30-17-15-28-13-12-27-14-16-29-24/h1-11,18-19H,12-17H2 |
InChI Key |
UAKROFSJRHSSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)C=NC3=CC=C(C=C3)C4=CC=CC=C4)OCCO1 |
Origin of Product |
United States |
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